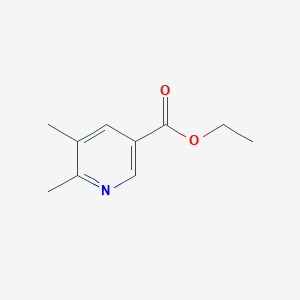

Ethyl 5,6-dimethylnicotinate

描述

Chemical Significance of Nicotinate (B505614) Derivatives within Pyridine (B92270) Carboxylates

Pyridine carboxylates are a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group. The position of this group gives rise to isomers such as picolinic acid, nicotinic acid, and isonicotinic acid. These structures are highly versatile and serve as foundational scaffolds in medicinal chemistry and agrochemical development. The pyridine ring itself is a common feature in many biologically active compounds and FDA-approved pharmaceuticals.

Nicotinate derivatives, derived from nicotinic acid (pyridine-3-carboxylic acid), are of particular importance. The core structure of nicotinic acid is found in essential molecules like niacin (Vitamin B3) and the coenzymes NAD and NADP, which are vital for cellular metabolism. Chemical modifications to the nicotinate structure have led to a wide array of compounds with diverse biological activities. These derivatives are explored for their potential as anti-inflammatory, antimicrobial, anticancer, and lipid-lowering agents. ontosight.ainih.gov In agriculture, pyridine carboxylic acids are utilized as potent herbicides to control broadleaf weeds. scbt.com The ability to modify the pyridine ring and the carboxylate group allows chemists to fine-tune the properties of these molecules for specific applications, making nicotinate derivatives a cornerstone of modern synthetic chemistry. scbt.com

Overview of Historical and Contemporary Research Trends

Historically, the study of pyridine compounds for their biological effects dates back to the early 20th century. A significant milestone was the long-standing use of nicotinic acid as a therapeutic agent for managing dyslipidemia.

Contemporary research remains exceptionally active, with a strong focus on leveraging the pyridine carboxylate scaffold to discover novel therapeutic agents. A major trend is the development of enzyme inhibitors for a range of diseases. The structural versatility of nicotinate derivatives makes them ideal candidates for designing molecules that can fit into the active sites of specific enzymes.

Recent studies have explored nicotinate derivatives as potential anti-inflammatory agents by targeting enzymes like COX-2. Furthermore, the scaffold is being investigated for creating new anticancer and antimicrobial drugs. nih.govnih.gov The development of efficient and innovative synthetic methodologies, such as one-pot reactions, to create complex pyridine derivatives is also a significant area of current research. In the agrochemical sector, research continues to produce new and more effective herbicides based on the pyridine carboxylate framework. The compound Ethyl 5,6-dimethylnicotinate is primarily positioned within this research landscape as a chemical intermediate or a building block. lgcstandards.come-biochem.comscbt.com Its structure can be systematically modified to synthesize more complex molecules for evaluation in pharmaceutical and agrochemical screening programs. ontosight.aiontosight.aiontosight.ai

Properties of this compound

The available data on the specific physical and chemical properties of this compound is limited, which is common for a research intermediate.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.219 g/mol chemsynthesis.com |

| CAS Number | 77629-53-9 chemsrc.com |

| Appearance | Data not available |

| Melting Point | Data not available chemsynthesis.com |

| Boiling Point | Data not available chemsynthesis.com |

| Density | Data not available chemsynthesis.com |

This table contains data for this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 5,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)8(3)11-6-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWQAVBUPASDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342726 | |

| Record name | Ethyl 5,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77629-53-9 | |

| Record name | Ethyl 5,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to Ethyl 5,6-Dimethylnicotinate

The construction of the this compound core can be achieved through several synthetic routes, primarily involving the formation of the pyridine (B92270) ring or the modification of a pre-existing nicotinic acid derivative.

Established Reaction Pathways and Synthesis Routes

A primary and straightforward method for the synthesis of this compound is the esterification of 5,6-dimethylnicotinic acid. evitachem.comvulcanchem.com This reaction is typically carried out by treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. evitachem.com

Another established route involves the condensation of ethyl 2,5-dimethylnicotinate with appropriate reagents. chempap.org Furthermore, a more complex, nature-inspired strategy has been developed for the synthesis of meta-aminoaryl nicotinates, including derivatives structurally related to this compound, starting from 3-formyl(aza)indoles. nih.gov This biomimetic approach involves a cascade of reactions including Aldol-type addition, intramolecular cyclization, C–N bond cleavage, and re-aromatization. nih.gov

| Starting Material | Reagents | Product | Reference |

| 5,6-Dimethylnicotinic acid | Ethanol, Acid catalyst | This compound | evitachem.comvulcanchem.com |

| Ethyl 2,5-dimethylnicotinate | Not specified | This compound | chempap.org |

| 3-Formyl(aza)indoles | Propiolates, NH4OAc, Zn(OTf)2 | Substituted meta-aminoaryl nicotinates | nih.gov |

Investigation of Precursor Chemistry and Intermediate Utility

The precursors to this compound are themselves subjects of significant chemical investigation. 5,6-Dimethylnicotinic acid, the direct precursor, can undergo a range of chemical transformations beyond esterification, such as amidation and reduction of the carboxylic acid group. evitachem.com

A key intermediate in the synthesis of related nicotinic acid derivatives is 5,6-dimethylnicotinonitrile. researchgate.netchemsynthesis.com This nitrile can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid or used directly to construct more complex heterocyclic systems. For instance, 2-amino-4,6-dimethylnicotinonitrile (B188196) serves as a versatile starting material for the synthesis of fused pyridopyrimidines. researchgate.net The synthesis of methyl 5-bromo-4,6-dimethylnicotinate has been achieved from the corresponding 5-bromo-4,6-dimethyl-3-cyanopyridine, highlighting the utility of nitrile intermediates in accessing functionalized nicotinates. lookchem.com

Derivatization Strategies for this compound

The inherent reactivity of the pyridine ring and the presence of the ethyl ester group allow for a wide array of derivatization strategies, enabling the synthesis of a diverse library of compounds based on the this compound core.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound and its analogues is susceptible to various functionalization reactions, including halogenation, nitration, and the introduction of amino and aryl groups. The electron-deficient nature of the pyridine ring generally directs electrophilic substitution to specific positions, while nucleophilic substitution is also a viable strategy, particularly with appropriate activating groups. beilstein-journals.org

Halogenated derivatives, such as ethyl 5-bromo-2,6-dimethylnicotinate and ethyl 2-chloro-5,6-dimethylnicotinate, are valuable intermediates for further transformations, such as cross-coupling reactions. scbt.combldpharm.comchemsrc.comamericanelements.com The synthesis of these halogenated compounds often involves direct halogenation or the use of halogenated precursors. For example, ethyl 5-(2-amino-5-bromopyridin-4-yloxy)-4,6-dimethylnicotinate has been prepared via bromination of the corresponding aminopyridine derivative. google.com Hydroxylated and aminated derivatives have also been synthesized, further expanding the chemical space accessible from this scaffold. google.comsigmaaldrich.com

| Derivative | Synthetic Method | Reference |

| Ethyl 5-bromo-2,6-dimethylnicotinate | Not specified | bldpharm.com |

| Ethyl 2-chloro-5,6-dimethylnicotinate | Not specified | scbt.comchemsrc.comamericanelements.com |

| Ethyl 5-(2-amino-5-bromopyridin-4-yloxy)-4,6-dimethylnicotinate | Bromination of aminopyridine precursor | google.com |

| Ethyl 5-chloro-4-hydroxy-2,6-dimethylnicotinate | Not specified | sigmaaldrich.com |

Formation of Fused Heterocyclic Architectures

The strategic placement of functional groups on the this compound framework allows for its use in the construction of fused heterocyclic systems. These reactions typically involve intramolecular cyclization or condensation reactions with bifunctional reagents.

A notable example is the synthesis of pyridopyrimidines. The ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines leads to the formation of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines. researchgate.net Similarly, derivatives of 2-amino-4,6-dimethylnicotinic acid can be cyclized to form related fused systems. researchgate.net Furthermore, nicotinonitrile derivatives, which are closely related to and can be derived from nicotinic esters, are key intermediates in the synthesis of a variety of fused heterocycles, including pyridopyrimidines and other complex systems. researchgate.net

Reaction Mechanisms and Reactivity Studies

The reactivity of this compound is governed by the electronic properties of the substituted pyridine ring. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). beilstein-journals.org However, the methyl groups are electron-donating and can influence the regioselectivity of such reactions.

Studies on related substituted pyridines and pyridine N-oxides provide insight into the reaction mechanisms. For instance, the acid-catalyzed hydrogen exchange in substituted pyridine 1-oxides has been shown to proceed on the conjugate acid at certain positions, while exchange at other positions occurs on the free base. rsc.org The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com The presence of both electron-donating methyl groups and the electron-withdrawing ester group on the pyridine ring of this compound would be expected to influence the rate and regioselectivity of such reactions. The steric hindrance from the dimethyl groups can also play a significant role in directing the approach of reagents. scbt.com

Green Chemistry Principles in Nicotinate (B505614) Synthesis

The contemporary synthesis of nicotinate esters, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by designing products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.com The application of green chemistry to nicotinate synthesis involves innovations in catalysts, reaction media, and energy sources to enhance efficiency and sustainability.

Several key strategies are being employed to make the synthesis of nicotinates and other pyridine derivatives more environmentally benign. These include the use of biocatalysts, alternative energy sources like microwave irradiation, the development of solvent-free or greener solvent systems, and the design of one-pot multicomponent reactions. nih.gov Such approaches not only reduce waste and energy consumption but can also lead to higher yields and purer products. nih.govacs.org

Biocatalysis in Nicotinate Production

Biocatalysis has emerged as a powerful tool in the green synthesis of nicotinic acid and its derivatives. frontiersin.org The use of enzymes or whole-cell systems offers significant advantages over traditional chemical methods, such as mild reaction conditions, high selectivity, and impressive conversion rates. frontiersin.orgnih.gov For instance, nitrilase enzymes have been successfully used for the production of nicotinic acid from 3-cyanopyridine (B1664610) with 100% yield under mild conditions. frontiersin.orgnih.gov This enzymatic approach avoids the high temperatures, high pressures, and corrosive reagents often associated with conventional chemical hydrolysis. nih.govmdpi.com

While direct enzymatic synthesis of this compound is not widely documented, the principles are readily applicable. A potential green route could involve the enzymatic hydrolysis of a nitrile precursor, 5,6-dimethylnicotinonitrile, to the corresponding nicotinic acid, followed by a green esterification. Lipases, such as Novozym® 435 from Candida antarctica, have been effectively used for the synthesis of other nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.gov This enzymatic esterification, particularly when conducted in a continuous-flow microreactor, can significantly shorten reaction times and improve yields. nih.gov

Microwave-Assisted and Multicomponent Reactions

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that has been applied to the synthesis of pyridine derivatives. acs.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govacs.org A one-pot, four-component reaction to synthesize novel pyridine derivatives under microwave irradiation in ethanol has demonstrated excellent yields (82–94%) and short reaction times (2–7 minutes). nih.govacs.org This approach aligns with green chemistry principles by reducing energy consumption and using a relatively benign solvent.

The Hantzsch pyridine synthesis, a classical method for preparing dihydropyridines which can then be oxidized to pyridines, can also be adapted to be more environmentally friendly. The use of nicotinic acid itself as a green and reusable catalyst has been explored for Hantzsch reactions to produce 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Atom Economy and Solvent Selection

A critical principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.org Traditional methods for producing nicotinic acid, such as the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, suffer from low atom economy (around 25%) and the production of toxic NOx by-products. nih.govnih.gov In contrast, biocatalytic routes and well-designed multicomponent reactions can achieve significantly higher atom economy. frontiersin.orgacs.org

The choice of solvent is also a crucial consideration. Many traditional organic syntheses rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. researchgate.net For example, the use of a mixture of ethanol and water under ultrasound irradiation with a natural dolomitic limestone catalyst has been reported for the synthesis of functionalized pyridines. researchgate.net

The table below summarizes and compares different synthetic approaches for nicotinates and related pyridine structures, highlighting key green chemistry metrics.

| Synthetic Method | Key Green Principles Applied | Typical Reaction Conditions | Advantages | Potential Applicability to this compound |

|---|---|---|---|---|

| Biocatalytic Hydrolysis of Nitriles | Use of Renewable Feedstocks (Enzymes), High Selectivity, Mild Conditions frontiersin.orgnih.gov | Aqueous medium, near-neutral pH, moderate temperatures (e.g., 37°C) frontiersin.org | High conversion (up to 100%), minimal by-products, low energy consumption frontiersin.orgnih.gov | Applicable for the synthesis of the 5,6-dimethylnicotinic acid precursor from 5,6-dimethylnicotinonitrile. |

| Enzymatic Esterification | Catalysis, Use of Safer Solvents rsc.orgnih.gov | Organic solvent (e.g., tert-amyl alcohol), moderate temperatures (e.g., 50°C) nih.gov | High yields (81-88%), reusable catalyst, reduced reaction times in flow reactors nih.gov | Directly applicable for the esterification of 5,6-dimethylnicotinic acid to the ethyl ester. |

| Microwave-Assisted Multicomponent Synthesis | Design for Energy Efficiency, High Atom Economy nih.govacs.org | Ethanol, short reaction times (2-7 min) under microwave irradiation acs.org | Excellent yields (82-94%), rapid synthesis, reduced solvent and energy use nih.govacs.org | A modified Hantzsch-type multicomponent reaction could potentially be designed for the direct synthesis of the this compound core structure. |

| Gas-Phase Catalytic Oxidation | Solvent-Free Conditions, Heterogeneous Catalysis nih.gov | High temperatures, gas phase reaction over a solid catalyst | Solvent-free process, continuous production possible nih.gov | Could be adapted for the oxidation of a suitable dialkyl-substituted pyridine precursor. |

Structural Elucidation and Solid State Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique insights into the connectivity and chemical environment of atoms within a molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate , the ¹H NMR spectrum, recorded in CDCl₃ at 500 MHz, reveals distinct signals corresponding to the different protons in the molecule. iucr.orgiucr.org The pyridine (B92270) proton appears as a singlet at δ 8.82 ppm. iucr.orgiucr.org The furan (B31954) protons resonate in the range of δ 6.67–7.70 ppm as a multiplet. iucr.orgiucr.org The ethyl ester group is characterized by a quartet at δ 4.41 ppm (CH₂) and a triplet at δ 1.42 ppm (CH₃), both with a coupling constant (J) of 7.0 Hz. iucr.orgiucr.org The two methyl groups on the pyridine ring appear as singlets at δ 2.92 and δ 2.87 ppm. iucr.orgiucr.org

A Certificate of Analysis for Ethyl 5,6-dimethylnicotinate indicates that its NMR spectrum conforms to the expected structure, although specific chemical shift values are not provided in the document. lgcstandards.com

Table 1: ¹H NMR Spectroscopic Data for Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate iucr.orgiucr.org

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 8.82 | s | 1H | Pyridine CH |

| 6.67-7.70 | m | 3H | Furan CH |

| 4.41 | q (J=7.0 Hz) | 2H | OCH₂ |

| 2.92 | s | 3H | Pyridine CH₃ |

| 2.87 | s | 3H | Pyridine CH₃ |

| 1.42 | t (J=7.0 Hz) | 3H | OCH₂CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate shows a strong absorption band at 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. iucr.orgiucr.org The absorptions in the range of 1586–1444 cm⁻¹ are attributed to the C=C and C=N stretching vibrations of the aromatic rings. iucr.orgiucr.org The stretching of the furan C-H bonds is observed between 3101–3001 cm⁻¹, and a band at 1270 cm⁻¹ corresponds to the C-S-C linkage. iucr.orgiucr.org

For esters in general, the C=O stretch is typically strong and found between 1755 and 1735 cm⁻¹ for saturated esters. spectroscopyonline.com They also exhibit two C-O stretching bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com Aromatic compounds show C-H stretching from 3100-3000 cm⁻¹ and in-ring C-C stretching at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

Table 2: Key IR Absorption Bands for Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate iucr.orgiucr.org

| Wavenumber (cm⁻¹) | Assignment |

| 3101–3001 | Furan C-H stretch |

| 1725 | C=O stretch (Ester) |

| 1586–1444 | C=C, C=N stretch (Aromatic rings) |

| 1270 | C-S-C stretch |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

For Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate , elemental analysis was performed, which confirmed the calculated composition for the molecular formula C₁₇H₁₅N₅O₃S. iucr.orgiucr.org

A Certificate of Analysis for This compound confirms that the mass spectrum is consistent with its structure, with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22. lgcstandards.com For a related compound, Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate , the expected molecular ion peak is at approximately m/z 241, with fragmentation patterns likely showing the loss of the ethyl group. vulcanchem.com

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be described by dihedral angles.

In the case of Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate , the fused triazolo-thiadiazole ring system and the furan ring are nearly coplanar, which facilitates a large π-π conjugation system. iucr.org The plane of the triazolo–thiadiazole system forms dihedral angles of 15.68° and 4.46° with the planes of the pyridine and furan rings, respectively. iucr.orgiucr.org The dihedral angle between the pyridine and the triazolo-thiadiazole planes is noted to be significantly larger than in similar reported structures, a phenomenon attributed to the steric hindrance caused by the methyl group at the α-position of the pyridine ring. iucr.org

For other related triazolo-thiadiazole derivatives, dihedral angles between the triazole-thiadiazole ring system and attached phenyl rings have been reported to be 19.72° and 66.36°. cambridge.org

The arrangement of molecules in a crystal is known as crystal packing, which is governed by intermolecular forces leading to a supramolecular assembly.

The crystal structure of Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate is stabilized by several intermolecular interactions. These include C—H⋯O hydrogen bonds, C—H⋯π interactions, and non-bonded S⋯N interactions with a distance of 3.026(2) Å. iucr.org The structure also exhibits two weak π–π stacking interactions. One is between the triazole ring and a symmetry-related thiadiazole ring with a centroid–centroid distance of 3.746 Å. iucr.orgiucr.org The second π–π stacking interaction occurs between the triazole ring and a pyridine ring with a centroid–centroid distance of 3.701 Å. iucr.orgiucr.org Supramolecular chemistry often involves such non-covalent interactions, including hydrogen bonding and π-π stacking, to form higher-order molecular assemblies. beilstein-journals.org

Table 3: Crystallographic Data for Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] iucr.orgvulcanchem.comcambridge.orgthiadiazol-3-yl]-2,6-dimethylnicotinate iucr.org

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅N₅O₃S |

| Molecular Weight | 369.40 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.094 (4) |

| b (Å) | 10.535 (5) |

| c (Å) | 10.996 (5) |

| α (°) | 66.699 (5) |

| β (°) | 73.683 (5) |

| γ (°) | 80.998 (5) |

| Volume (ų) | 825.4 (7) |

| Z | 2 |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Chalcogen Bonds)

While a specific crystallographic analysis for this compound is not detailed in the reviewed literature, the intermolecular interactions can be inferred from studies of structurally similar compounds, particularly derivatives that incorporate the ethyl dimethylnicotinate moiety. The analysis of "Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.evitachem.comvulcanchem.comthiadiazol-3-yl]-2,6-dimethylnicotinate" provides significant insight into the types of interactions that are likely to be present. nih.govchemsynthesis.comiucr.org

π-Stacking: The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are crucial for the packing of aromatic molecules in crystals. In the analyzed derivative, two distinct weak π-π stacking interactions were observed. chemsynthesis.com One interaction occurs between a triazole ring and a thiadiazole ring, while a second is observed between the triazole ring and the pyridine ring of the nicotinate (B505614) structure. chemsynthesis.com The centroid-centroid distances for these interactions were measured at 3.746 Å and 3.444 Å, respectively, indicating a significant contribution to the crystal's cohesion. nih.goviucr.org This suggests that the pyridine rings of this compound would similarly engage in π-π stacking.

Table 1: Potential Intermolecular Interactions in this compound (Inferred from a Derivative)

| Interaction Type | Participating Groups | Typical Distance (Å) | Reference |

|---|---|---|---|

| C-H···O Hydrogen Bond | Pyridine C-H and Ester C=O | - | nih.gov, iucr.org |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.444 - 3.746 | nih.gov, iucr.org |

| C-H···π Interaction | Methyl C-H and Pyridine Ring | - | nih.gov, iucr.org |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This method provides experimental percentages of the constituent elements (typically carbon, hydrogen, and nitrogen), which are then compared against theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the compound's identity and purity. cambridge.org

For this compound, the molecular formula is C₁₀H₁₃NO₂. vulcanchem.com The molecular weight is 179.22 g/mol . vulcanchem.com Based on this formula, the theoretical elemental composition can be calculated. While certificates of analysis confirm that elemental analysis is a standard test for this compound, specific experimental "found" values were not available in the searched literature. vulcanchem.com However, the standard practice for related compounds involves comparing calculated values with experimental results, with an acceptable tolerance often within ±0.4%. For other complex derivatives, full elemental analysis data (Calculated vs. Found) has been published, underscoring the importance of this verification step. chemsynthesis.comcambridge.org

Table 2: Theoretical Elemental Analysis for this compound

| Element | Symbol | Atomic Weight | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 67.01 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.86 |

| Total | 179.22 | 100.00 |

While computational studies have been conducted on related parent compounds such as nicotinic acid and its simpler esters, these findings are not directly transferable to this compound and would not meet the requirement for scientifically accurate and specific information as per the requested outline. Therefore, the generation of an article with detailed research findings for each specified subsection is not possible at this time.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the influence of the surrounding environment. In the context of Ethyl 5,6-dimethylnicotinate, while specific MD simulation studies are not extensively available in the public domain, the principles of computational chemistry and data from structurally related pyridine (B92270) derivatives and nicotinic acid esters allow for a detailed exploration of its likely conformational behavior.

MD simulations of this compound would primarily focus on the rotational dynamics of the ethyl ester group relative to the pyridine ring. The key dihedral angle, defined by the C(4)-C(3)-C(carbonyl)-O(ester) atoms, dictates the orientation of the ester functionality. The energy landscape associated with the rotation around the C(3)-C(carbonyl) bond is of particular interest, as it reveals the most stable conformers and the energy barriers separating them.

Research on analogous aromatic esters suggests that the conformational preference is often a delicate balance between steric hindrance and electronic effects, such as conjugation between the ester's carbonyl group and the aromatic ring. For this compound, a planar arrangement, where the ester group is coplanar with the pyridine ring, would maximize π-electron delocalization, contributing to the molecule's stability. However, steric clashes between the carbonyl oxygen or the ethoxy group and the adjacent methyl group at the C(5) position could lead to non-planar, low-energy conformations.

The exploration of the conformational landscape through MD simulations would involve calculating the potential energy as a function of the aforementioned dihedral angle. This would likely reveal two primary low-energy states. The relative energies of these conformers and the transition states between them are influenced by both the intrinsic properties of the molecule and the surrounding solvent. In a polar solvent, conformations with a larger dipole moment might be preferentially stabilized.

A hypothetical representation of the data that could be generated from such simulations is presented in the table below. This table illustrates the relative energies of different conformers based on the key dihedral angle.

| Dihedral Angle (°) | Conformer Description | Relative Energy (kcal/mol) | Population (%) |

| 0 | Syn-planar | 0.0 | 65 |

| 180 | Anti-planar | 1.2 | 30 |

| 90 | Perpendicular | 4.5 | 5 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar aromatic esters.

The "Syn-planar" conformation, where the carbonyl oxygen is oriented towards the nitrogen of the pyridine ring, and the "Anti-planar" conformation, where it points away, are the likely dominant forms. The energy barrier between these states would also be a critical parameter determined from the simulations, providing information on the flexibility of the ester group at different temperatures. Furthermore, MD simulations can elucidate the dynamics of the terminal ethyl group, which itself possesses rotational freedom around the O-CH2 bond, adding another layer to the molecule's conformational complexity.

Pharmacological and Biological Research of Ethyl 5,6 Dimethylnicotinate Derivatives

Antiproliferative and Cytotoxic Activities

The potential of ethyl 5,6-dimethylnicotinate derivatives as anticancer agents is a primary focus of current research. These studies primarily involve in vitro assessments against various cancer cell lines to determine their ability to inhibit cancer cell growth and induce cell death.

Mechanisms of Action: Apoptosis Induction and Cell Proliferation Inhibition

The mechanisms by which these derivatives exert their cytotoxic effects are also under investigation, with a focus on apoptosis induction and the inhibition of cell proliferation. Apoptosis, or programmed cell death, is a key target for anticancer therapies.

Studies on synthetic derivatives have shown that they can effectively induce apoptosis in cancer cells. For example, a hit compound from a series of benzo[b]thiophene derivatives was found to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability nih.govresearchgate.net. Flow cytometric analysis confirmed that this compound caused a substantial increase in the apoptotic cell population nih.govresearchgate.net. Another study on 1,3-dimethyl-6-nitroacridine derivatives demonstrated that these compounds caused cell death in human breast cancer cell lines (MCF-7 and MDA-MB-231) through apoptosis, with the effect being dose-dependent nih.gov.

Inhibition of cell proliferation is another important mechanism. Research has demonstrated that synthetic derivatives can inhibit the incorporation of [3H] thymidine, a marker of DNA synthesis and cell proliferation, in a dose-dependent manner in breast cancer cell lines nih.gov.

Antimicrobial Efficacy

In addition to their anticancer potential, derivatives of this compound are being explored for their ability to combat microbial infections.

Antibacterial Spectrum and Potency

The search for new antibacterial agents is crucial in the face of growing antibiotic resistance. Heterocyclic compounds, including derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), have been shown to possess diverse pharmacological activities, including bactericidal properties nih.gov. A novel derivative, ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazol-3-yl]-2,6-dimethylnicotinate, has been synthesized, and its class of compounds is known for its antibacterial properties nih.gov.

Studies on other related compounds, such as ethyl 3,5-dibromoorsellinate, have demonstrated selective and potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This highlights the potential for developing targeted antibacterial therapies from such derivatives.

Antifungal and Antiviral Properties

The antimicrobial investigation extends to antifungal and antiviral activities. Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed nucleus systems are known to have fungicidal activity nih.gov. Furthermore, research on usnic acid derivatives has revealed a wide spectrum of biological activities, including antiviral and fungicidal properties nih.gov. These findings suggest that the structural scaffold of this compound could be a valuable starting point for the development of new antifungal and antiviral agents.

Anti-inflammatory Responses and Enzyme Inhibition

Inflammation is a key factor in a wide range of diseases, and the development of new anti-inflammatory drugs is a significant area of research. Derivatives of nicotinic acid and related compounds have shown potential in this regard. For instance, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole are reported to have anti-inflammatory properties nih.gov.

Enzyme inhibition is a common mechanism of action for many drugs. Research into novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives has identified compounds with potent α-glucosidase inhibitory activity, suggesting their potential in managing conditions like diabetes nih.gov. Kinetic studies revealed an uncompetitive mode of inhibition for the most active compound nih.gov. Furthermore, other synthetic derivatives have been evaluated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease nih.gov.

While direct studies on the anti-inflammatory and enzyme-inhibiting properties of this compound derivatives are limited, the activities observed in structurally related compounds provide a strong rationale for further investigation in this area.

Cyclooxygenase (COX) Isoenzyme Selectivity

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and promoting platelet aggregation, and COX-2, which is typically induced during an inflammatory response youtube.com. The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1 mdpi.com. Consequently, the development of selective COX-2 inhibitors is a significant goal in medicinal chemistry nih.gov.

Research into new anti-inflammatory agents has included the investigation of nicotinic acid derivatives. A study involving two novel series of compounds derived from a nicotinic acid scaffold identified derivatives with significant anti-inflammatory activity. Molecular docking studies were performed on the most promising compounds to assess their potential for preferential COX-2 inhibition nih.gov. The docking results aligned with the biological findings, suggesting that the nicotinic acid scaffold can be a viable template for developing agents with COX-2 selectivity nih.gov. The preferential binding to COX-2 over COX-1 is often attributed to differences in the active sites of the two isoenzymes; the COX-2 binding site is approximately 20% larger and possesses a side pocket that can accommodate the specific structural features of selective inhibitors nih.govijpda.org.

| Compound Series | Key Finding | Methodology | Reference |

|---|---|---|---|

| Nicotinic Acid Derivatives (Series 4h and 5b) | Demonstrated preferential COX-2 inhibitory potential and anti-inflammatory activity. Compound 4h showed a better gastric safety profile than 5b. | In vitro anti-inflammatory assays, in vivo carrageenan-induced arthritis model, and molecular docking in the COX-2 active site. | nih.gov |

Other Relevant Enzyme Inhibitions (e.g., Cholinesterases, Monoamine Oxidases)

Monoamine Oxidases (MAO)

Monoamine oxidase (MAO) enzymes are responsible for breaking down neurotransmitters like dopamine, serotonin, and norepinephrine. As such, MAO inhibitors (MAOIs) are a class of drugs used in the treatment of depression and other neurological disorders wikipedia.orgdrugs.com. There are two isoforms, MAO-A and MAO-B wikipedia.org. A series of nicotinamide (B372718) (a related derivative of nicotinic acid) compounds were designed and synthesized to be evaluated as MAO inhibitors nih.gov. The study revealed that most of the synthesized compounds were potent and selective inhibitors of the MAO-A isoform. One of the most effective compounds identified was 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide, which exhibited a high degree of potency for MAO-A inhibition with an IC50 value of 0.045 µM and good selectivity over MAO-B nih.gov. Molecular docking studies helped to provide structural insights into the observed MAO-A selectivity nih.gov.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

|---|---|---|---|

| 5-Chloro-6-hydroxy-N-(2-morpholinoethyl)nicotinamide (13) | 0.045 | - | Selective for MAO-A |

| 2-Bromo-N-(2-morpholinoethyl)nicotinamide (3) | - | 0.32 | Not Selective |

Data sourced from a study on nicotinamide derivatives as MAO inhibitors nih.gov. A hyphen (-) indicates data was not highlighted for that specific activity.

Cholinesterases

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of conditions such as Alzheimer's disease nih.govnih.gov. While various chemical scaffolds have been explored for AChE inhibition, research specifically identifying potent inhibitors based on the this compound or related simple nicotinic acid frameworks is less defined in the current literature. One study evaluated a series of nicotinic acid derivatives for their inhibitory activity against several enzymes, including AChE, using gas chromatography-based methods researchgate.net. However, the results indicated generally low to moderate activity for this specific target within the tested compounds researchgate.net.

Targeting Bacterial Cell Division Proteins (e.g., FtsZ) for Antitubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antibacterial agents that act on novel targets nih.gov. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ) nih.gov. FtsZ is a protein essential for bacterial cell division; it polymerizes at the center of the cell to form a structure called the Z-ring, which initiates cytokinesis nih.govmdpi.com. Inhibiting the function of FtsZ prevents bacteria from dividing, ultimately leading to cell death, making it an attractive target for the development of new antitubercular drugs nih.govrsc.org.

While direct studies on this compound derivatives as FtsZ inhibitors are not prominent, research into structurally related compounds is noteworthy. Quinoline and quinolinium derivatives, which feature a pyridine (B92270) ring fused to a benzene (B151609) ring, have been identified as inhibitors of FtsZ frontiersin.org. For example, berberine, a quinolinium derivative, was found to interact with and inhibit FtsZ frontiersin.org. Furthermore, broader studies on nicotinic acid derivatives have demonstrated their potential as antimicrobial agents. A recent investigation into novel acylhydrazones derived from nicotinic acid showed significant activity against Gram-positive bacteria nih.gov. These findings suggest that the nicotinic acid scaffold could serve as a basis for developing inhibitors against bacterial targets like FtsZ frontiersin.orgnih.gov.

Bioinspired Applications: Nicotinate (B505614) Derivatives as NADH Mimics

Nicotinamide adenine (B156593) dinucleotide (NADH) is a crucial coenzyme in numerous biological redox reactions sigmaaldrich.com. There is significant scientific interest in developing synthetic molecules that can mimic the function of NADH for applications in biocatalysis and bio-inspired energy systems sigmaaldrich.comnih.gov. Nicotinamide and its derivatives have emerged as excellent candidates for this purpose due to the redox activity of their pyridine ring system, which is central to the function of natural NADH sigmaaldrich.com.

These synthetic NADH mimics, also known as nicotinamide cofactor biomimetics, are being used as low-cost and stable alternatives to the natural coenzyme in various enzymatic reactions sigmaaldrich.com. For instance, research has demonstrated that nicotinamide derivatives can serve as analogue coenzymes for ene reductases sigmaaldrich.com. Furthermore, these mimics are integral to the development of bio-inspired platforms for photocatalytic NADH regeneration. In such systems, materials like graphitic carbon nitride can be used to harness light energy to regenerate the active form of the NADH mimic, which can then be used to power other chemical reactions, such as the enzymatic reduction of CO2 nih.govmdpi.comresearchgate.net.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of nicotinic acid and nicotinamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules for specific biological targets.

For MAO Inhibition : In the development of nicotinamide-based MAO inhibitors, SAR analysis revealed that substitutions on the pyridine ring were critical for potency and selectivity. For example, the presence of a chloro and a hydroxyl group at the 5- and 6-positions, respectively, of the nicotinamide ring resulted in a highly potent and selective MAO-A inhibitor nih.gov.

For Other Enzyme Inhibition : SAR studies on nicotinamide derivatives as inhibitors of Nicotinamide N-Methyltransferase (NNMT) have also been conducted. These studies identified the quinolinium scaffold as a promising starting point for potent inhibition and showed that a cationic nitrogen group is a critical pharmacophoric feature nih.govresearchgate.net.

For Antifungal Activity : The antifungal properties of nicotinamide derivatives have been shown to be sensitive to structural modifications. An SAR study on a series of antifungal nicotinamides found that replacing a methylthio group with an amino group led to a compound with excellent activity against C. albicans mdpi.com.

Applications in Materials Science, Industrial Processes, and Environmental Contexts

Ethyl 5,6-Dimethylnicotinate as a Versatile Synthetic Building Block

While "this compound" is classified as a heterocyclic building block, specific examples of its direct application as a versatile synthetic building block in materials science are not detailed in the available literature.

Development of Novel Materials Incorporating Nicotinate (B505614) Scaffolds

The development of novel materials incorporating nicotinate scaffolds is a general area of research. However, specific studies detailing the use of "this compound" for this purpose could not be identified.

Role in Chemical Industry Processes and Catalysis

There is no specific information available regarding the role of "this compound" in industrial chemical processes or as a catalyst. While pyridine (B92270) derivatives, in general, are used in catalysis, the specific catalytic activity of this compound is not documented in the searched resources.

Environmental and Bioprocess Applications

Modulation of Volatile Profiles in Fermentation Systems

No research findings were found that specifically link "this compound" to the modulation of volatile profiles in fermentation systems.

Intellectual Property and Commercialization Strategies

Patent Landscape Analysis for Nicotinate (B505614) Derivatives

A patent landscape analysis is a critical first step in evaluating the commercial potential of nicotinate derivatives like Ethyl 5,6-dimethylnicotinate. This analysis provides insights into existing patents, identifies potential competitors, and reveals areas of innovation. chemicalindustryjournal.co.uk Patents in the chemical industry are a powerful tool, providing a 20-year monopoly to the innovator for a product, process, or its use. chemicalindustryjournal.co.uk

The patent landscape for pyridine (B92270) derivatives, including nicotinates, is extensive, reflecting their importance in pharmaceuticals and agrochemicals. ijpsonline.comgrandviewresearch.com Analysis of this landscape typically reveals patents covering several key areas:

Composition of Matter: These patents claim the novel chemical structure of the molecule itself. For a compound like this compound, a composition of matter patent would offer the broadest protection.

Method of Synthesis: Process patents protect the specific methods used to prepare a compound. patentpc.com For instance, patents exist for the preparation of various substituted pyridine-2,3-dicarboxylate esters and other pyridine carboxylic acid esters, which are structurally related to this compound. google.com A novel, more efficient, or scalable synthesis for this compound could be a patentable invention. google.com

Use or Application: These patents cover the use of a compound for a specific purpose, such as a therapeutic agent for a particular disease or as an intermediate in the synthesis of other active molecules. google.com Pyridine derivatives are integral to the development of drugs for various conditions, including cancer and neurological disorders. nih.gov

Formulations: Patents may also protect specific formulations of a compound, such as a particular pharmaceutical composition that enhances stability, delivery, or efficacy.

A review of patents related to nicotinate derivatives indicates a focus on their utility as intermediates for synthesizing pharmaceutically active compounds. google.comgoogle.com Innovators in this space must conduct thorough patent searches to ensure their work is novel and non-obvious and to avoid infringing on existing patents. rsc.org

| Patent Type | Description | Example Focus from Literature | Reference |

|---|---|---|---|

| Composition of Matter | Protection for a novel chemical entity. | New pyridine derivatives with potential pharmaceutical utility. | google.com |

| Method of Synthesis | Protection for a novel and non-obvious manufacturing process. | Preparation of substituted pyridine-dicarboxylate esters; methods for producing ethyl nicotinate. | google.comgoogle.com |

| Method of Use | Protection for a new application of a known or new compound. | Use of pyridine derivatives as intermediates for herbicides or active pharmaceutical ingredients. | google.comgoogle.com |

| Formulation | Protection for a specific composition containing the compound. | Pharmaceutical compositions containing nicotinate esters. | nih.gov |

Regulatory Considerations for Research Translation

Translating a novel compound like this compound from a research finding into a therapeutic product requires navigating a stringent regulatory framework, primarily overseen by agencies like the U.S. Food and Drug Administration (FDA). raps.org The specific regulatory pathway depends on the intended use of the compound. If developed as a novel nicotinic agonist, it would likely be regulated as a new chemical entity (NCE).

The development process for an NCE typically involves several key stages:

Preclinical Research: This stage involves extensive laboratory and animal studies to assess the compound's safety and biological activity. The FDA provides guidance on the necessary nonclinical information to support the development of orally inhaled nicotine-containing drug products, which includes toxicology studies. raps.org

Investigational New Drug (IND) Application: Before human trials can begin, a company must submit an IND application to the FDA. This application includes data from preclinical studies, manufacturing information, and a detailed protocol for the proposed clinical trials.

Clinical Trials: Human testing is conducted in three phases to evaluate the drug's safety, efficacy, and optimal dosing.

Phase I: Focuses on safety in a small group of healthy volunteers.

Phase II: Assesses efficacy and further evaluates safety in a larger group of patients with the target condition.

Phase III: Involves large-scale trials to confirm efficacy, monitor side effects, and compare the drug to standard treatments.

New Drug Application (NDA): After successful completion of clinical trials, an NDA is submitted to the FDA. The NDA is a comprehensive document containing all the data from preclinical and clinical studies, as well as information on the drug's manufacturing, processing, and packaging.

FDA Review and Post-Market Surveillance: The FDA reviews the NDA to determine if the drug is safe and effective for its intended use. If approved, the agency continues to monitor the drug's safety through post-market surveillance.

If this compound were intended for smoking cessation, it would fall under specific FDA guidance for Nicotine (B1678760) Replacement Therapy (NRT) products. fda.gov Furthermore, with the FDA's authority now extending to synthetic nicotine products, any product containing such compounds must comply with the requirements for tobacco products under the Federal Food, Drug, and Cosmetic Act (FDCA). westlaw.com

| Stage | Primary Objective | Key Activities | Regulatory Submission |

|---|---|---|---|

| Preclinical | Assess safety and biological activity. | In vitro studies, animal toxicology and pharmacology studies. | Data package for IND |

| Phase I Clinical Trial | Evaluate safety, dosage range, and identify side effects. | Trials with a small number of healthy volunteers. | Investigational New Drug (IND) |

| Phase II Clinical Trial | Evaluate efficacy and further assess safety. | Trials with a larger group of patients. | Ongoing reporting to FDA |

| Phase III Clinical Trial | Confirm effectiveness, monitor side effects. | Large, multicenter patient trials. | Ongoing reporting to FDA |

| FDA Review | Gain marketing approval. | Agency review of all submitted data. | New Drug Application (NDA) |

| Post-Market | Monitor long-term safety. | Phase IV studies, adverse event reporting. | Periodic safety reports |

Strategies for Intellectual Property Protection and Technology Transfer

Protecting intellectual property is fundamental to realizing the commercial value of a new chemical entity. researchgate.net For a compound like this compound, a multi-faceted IP strategy is essential.

Intellectual Property Protection:

Patents: The primary form of protection for chemical innovations is the patent. rsc.org A provisional patent application should be filed as soon as a molecule or class of molecules is identified for development. acs.org This secures a priority date while allowing one year to file a nonprovisional application with more complete data. acs.org The patent strategy should aim to cover the composition of matter, methods of synthesis, and all potential methods of use.

Trade Secrets: Information that has value by virtue of not being generally known, such as optimized manufacturing processes or negative research data, can be protected as a trade secret. researchgate.net This requires implementing robust confidentiality measures.

Trademarks: Once a product is closer to market, a trademark can be registered to protect the brand name or logo, which becomes a valuable asset. chemicalindustryjournal.co.uk

Technology Transfer:

Technology transfer is the process of moving a discovery from a research institution to a commercial entity for development and marketing. fda.gov This is often crucial for academic or small biotech discoveries.

Licensing Agreements: This is the most common form of technology transfer, where the owner of the IP (licensor) grants rights to another party (licensee) to use the technology in exchange for fees, royalties, or other considerations. wipo.int Agreements can be exclusive or non-exclusive and are tailored to the specific circumstances.

Material Transfer Agreements (MTAs): These agreements govern the transfer of tangible research materials, such as a sample of this compound, between organizations. MTAs define the rights and obligations of the parties regarding the material and any resulting inventions. wipo.int

Cooperative Research and Development Agreements (CRADAs): These agreements facilitate collaboration between government research laboratories (like those at the FDA or NIH) and external partners. fda.gov They outline the scope of the research, funding, and the allocation of IP rights.

Spin-offs and Start-ups: Researchers who have developed a promising compound may form a new company to attract investment and commercialize the technology themselves.

The Bayh-Dole Act provides a legal framework that encourages the transfer of technology developed with federal funding to the private sector for commercialization. fda.gov Successful technology transfer relies on clear agreements that define the rights and responsibilities of each party regarding IP management and future development. medicinespatentpool.org

| Mechanism | Type | Description | Primary Goal |

|---|---|---|---|

| Patent | IP Protection | Grants a limited monopoly (typically 20 years) for a novel, useful, and non-obvious invention. | Exclude others from making, using, or selling the invention. |

| Trade Secret | IP Protection | Protection of confidential business information that provides a competitive edge. | Maintain secrecy of valuable proprietary information. |

| Licensing Agreement | Tech Transfer | A contract where an IP owner allows another party to use the IP under specified terms. | Generate revenue and facilitate commercial development by a partner. |

| Material Transfer Agreement (MTA) | Tech Transfer | Governs the transfer of tangible research materials between institutions. | Define rights and obligations related to the use of shared materials. |

| CRADA | Tech Transfer | An agreement for collaborative R&D between a federal agency and a non-federal partner. | Leverage resources and expertise for joint research and development. |

Emerging Research Frontiers and Future Prospects

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) has instigated a paradigm shift in the pharmaceutical industry, moving from traditional, often serendipitous, discovery methods to a more directed and predictive science. These computational tools are increasingly being applied to accelerate the intricate process of drug design and discovery. While specific applications of AI and ML in the design of Ethyl 5,6-dimethylnicotinate are not yet extensively documented, the potential for these technologies to refine its therapeutic profile is significant.

Machine learning algorithms can be employed in various stages of drug discovery, including target identification, hit-to-lead optimization, and the prediction of pharmacokinetic and pharmacodynamic properties. For a compound like this compound, AI models could be trained on large datasets of known nicotinic acid derivatives and their biological activities to predict potential protein targets and off-target effects. Furthermore, generative AI models can design novel analogs of this compound with improved efficacy and safety profiles.

Table 1: Potential Applications of AI/ML in the Development of this compound

| Application Area | AI/ML Technique | Potential Impact on this compound Development |

| Target Identification | Deep Learning, Natural Language Processing | Analysis of scientific literature and biological data to identify novel protein targets for which this compound or its derivatives may have high affinity. |

| Virtual Screening | Support Vector Machines, Random Forest | High-throughput virtual screening of large compound libraries to identify molecules with similar structural features to this compound that may exhibit desired biological activity. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Early-stage prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, reducing late-stage failures. |

Exploration of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical aspect of its development. While traditional synthetic routes are established, the exploration of advanced synthetic methodologies can offer significant advantages in terms of efficiency, cost-effectiveness, and environmental impact. Research into novel catalytic systems, flow chemistry, and automated synthesis platforms could revolutionize the production of this compound.

A reported synthesis for the closely related compound, Mthis compound, involves the reaction of Methyl 5-bromo-6-chloropyridine-3-carboxylate with trimethylboroxine (B150302) in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis. Adapting such advanced catalytic methods for the synthesis of this compound could lead to higher yields and purity.

Deeper Elucidation of Biological Mechanisms and Target Validation

Understanding the precise biological mechanisms of action is paramount for the development of any therapeutic agent. For this compound, this remains a key area for future research. While the nicotinic acid scaffold is present in many biologically active molecules, the specific targets and pathways modulated by the 5,6-dimethyl substitution pattern are not well-defined in publicly available literature.

Future research should focus on comprehensive in vitro and in vivo studies to identify the primary molecular targets of this compound. Techniques such as chemical proteomics, genetic screening, and computational docking studies can be employed to uncover its mechanism of action. Target validation, the process of confirming that a molecular target is critical to a disease process, will be a crucial step in establishing the therapeutic potential of this compound. dundee.ac.uk

Translational Research for Therapeutic Development

Translational research acts as the bridge between basic scientific discoveries and their application in clinical practice. bldpharm.com For this compound, this phase of research would involve preclinical studies to assess its efficacy and safety in relevant disease models. The specific therapeutic areas to be explored would be guided by the findings from the elucidation of its biological mechanisms.

The journey of a promising compound through translational research is a multi-step process that includes pharmacology, toxicology, and formulation development. bldpharm.com The ultimate goal is to generate a robust data package to support an Investigational New Drug (IND) application for initiating clinical trials.

Overcoming Challenges in Scalable Synthesis and Industrial Implementation

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For this compound, ensuring a robust, cost-effective, and environmentally sustainable manufacturing process will be essential for its potential commercialization. Challenges in scalable synthesis often include reaction optimization, purification methods, and adherence to Good Manufacturing Practices (GMP).

Process chemistry research will be vital to address these challenges. This includes the development of efficient workup and isolation procedures, minimizing the use of hazardous reagents and solvents, and ensuring the final product meets stringent purity requirements.

New Applications in Interdisciplinary Scientific Fields

The potential applications of this compound may extend beyond the realm of pharmaceuticals. The unique electronic and steric properties conferred by the dimethyl and ethyl ester functionalities on the pyridine (B92270) ring could make it a valuable building block in materials science or agrochemicals. For instance, nicotinamide (B372718) derivatives have been investigated for their fungicidal activity. dundee.ac.uk Further research could explore the utility of this compound as a ligand in coordination chemistry, a component in organic light-emitting diodes (OLEDs), or as a scaffold for the development of new pesticides.

常见问题

Q. What are the established synthetic routes for Ethyl 5,6-dimethylnicotinate, and how can researchers optimize reaction yields?

this compound is typically synthesized via metal-halogen exchange followed by fluoride-induced decomposition of o-diiodides or o-dithiofluoro precursors . Key optimization steps include:

- Controlling reaction temperature (e.g., -78°C for lithiation).

- Using anhydrous solvents (e.g., THF) to prevent side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity . Table 1 : Example Synthetic Conditions

| Precursor | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| o-Diiodide derivative | n-BuLi, CO₂ trap | 65–75 | ≥95 |

| o-Dithiofluoro compound | KF, THF | 70–80 | ≥95 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : Use ¹H/¹³C NMR with 2D methods (COSY, NOESY, HMBC, HSQC) to resolve overlapping signals from methyl and ester groups. For example, NOESY can confirm spatial proximity of 5,6-dimethyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁NO₂, MW 165.19) and fragmentation patterns .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and aromatic C-H bending modes .

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Document exact stoichiometry, solvent grades, and reaction times.

- Report purification methods (e.g., column chromatography conditions) and analytical data (e.g., NMR shifts, HPLC retention times) .

- Use internal standards (e.g., deuterated solvents) for NMR calibration .

Advanced Research Questions

Q. What explains the unusual regioselectivity observed in reactions involving this compound derivatives?

Substituent electronic effects and steric hindrance dominate regioselectivity. For example, 6,7-indolyne analogs (structurally similar to this compound) exhibit polar transition states in Diels-Alder reactions, favoring trans-adducts with electron-donating substituents (e.g., 2-tert-butylfuran, 15:1 selectivity) . Computational studies (M06-2X/6-311+G(2df,p)) reveal that electron-withdrawing groups destabilize certain transition states, altering selectivity .

Q. How can computational modeling resolve contradictions in experimental data for this compound reactivity?

- Perform DFT calculations to map potential energy surfaces for competing reaction pathways.

- Compare experimental NMR data with computed chemical shifts (e.g., using GIAO method) to validate intermediates .

- Use molecular dynamics simulations to assess steric effects in crowded systems (e.g., 5,6-dimethyl substituents) .

Q. What ethical and data integrity protocols are essential for studies involving this compound?

- Conduct a data protection impact assessment (DPIA) if handling personal data (e.g., clinical correlations) .

- Ensure compliance with chemical safety regulations : Document toxicity profiles, disposal methods, and hazard controls (e.g., fume hood use) .

- Maintain research transparency : Archive raw spectra, chromatograms, and computational input files in repositories (e.g., Zenodo) for peer validation .

Methodological Guidance

Q. How should researchers address conflicting results in regioselectivity studies?

- Step 1 : Replicate experiments under identical conditions (solvent, temperature, catalyst).

- Step 2 : Validate structural assignments via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .

- Step 3 : Perform sensitivity analysis on computational parameters (e.g., basis set choice) to assess model robustness .

Q. What strategies improve the reliability of computational predictions for this compound derivatives?

- Use multi-method validation (e.g., DFT coupled with MP2 or CCSD(T)) for energy barriers.

- Benchmark against experimental kinetic data (e.g., rate constants from time-resolved spectroscopy) .

- Include solvent effects implicitly (e.g., PCM model) or explicitly (e.g., QM/MM simulations) .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。